Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a cyano group, a phenylpyridine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzoate Ester: The benzoate ester is formed through esterification reactions involving benzoic acid and methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the pyridine moiety with the benzoate ester using a sulfanyl linkage, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the phenylpyridine moiety are likely involved in key interactions with the target molecules, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate: shares similarities with other cyano-substituted pyridine derivatives and benzoate esters.
Cyano-phenylpyridine derivatives:
Benzoate esters: Commonly used in various industrial applications due to their stability and reactivity.
Biological Activity
Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 923251-22-3) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2O2S, with a molecular weight of 360.4 g/mol. The compound features a benzoate moiety linked to a pyridine derivative through a sulfanyl group, which is hypothesized to play a significant role in its biological activities.
Property | Value |
---|---|
Molecular Formula | C21H16N2O2S |
Molecular Weight | 360.4 g/mol |
CAS Number | 923251-22-3 |
Melting Point | Not Available |
Boiling Point | Not Available |
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of the sulfanyl-containing pyridine derivative. The reaction conditions often include the use of organic solvents and specific catalysts to optimize yield and purity. For instance, the compound can be synthesized via nucleophilic substitution reactions involving appropriate precursors under controlled conditions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing pyridine and sulfanyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. Studies demonstrate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential application in preventing oxidative damage associated with various diseases .
Enzyme Inhibition
A significant area of interest is the compound's ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. In various studies, analogs of this compound have shown potent inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
Case Studies
- Tyrosinase Inhibition : In a study investigating the efficacy of related compounds, this compound demonstrated significant inhibition of mushroom tyrosinase, indicating its potential for cosmetic applications aimed at skin whitening and treatment of melasma .
- Antimicrobial Activity : Another study focused on the antimicrobial effects of similar pyridine derivatives revealed that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. This suggests that this compound could be further explored as an antimicrobial agent .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Findings |
---|---|
Antimicrobial | Effective against various bacterial strains |
Antioxidant | Scavenges free radicals; reduces oxidative stress |
Enzyme Inhibition | Potent inhibitor of tyrosinase |
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGXQVUYMDLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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